molecular formula C12H10BrFN2 B1424090 N-(5-Bromo-3-methyl-2-pyridinyl)-N-(4-fluorophenyl)amine CAS No. 1219967-14-2

N-(5-Bromo-3-methyl-2-pyridinyl)-N-(4-fluorophenyl)amine

Cat. No. B1424090
M. Wt: 281.12 g/mol
InChI Key: SYNSPMODSIZJDZ-UHFFFAOYSA-N
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Description

N-(5-Bromo-3-methyl-2-pyridinyl)-N-(4-fluorophenyl)amine, also known as 5-Bromo-3-methyl-2-pyridinyl-4-fluorophenylamine, is a small molecule compound that is being studied for its potential applications in chemical research. This compound is a derivative of phenylamine, and it has been found to have a variety of potential uses in laboratory experiments.

Scientific Research Applications

  • Synthesis of Novel Compounds : Research by Ahmad et al. (2017) focused on the palladium-catalyzed Suzuki cross-coupling reaction to synthesize novel pyridine derivatives using 5-bromo-2-methylpyridin-3-amine. These compounds were studied for their potential as chiral dopants for liquid crystals and for various biological activities, such as anti-thrombolytic and biofilm inhibition activities (Ahmad et al., 2017).

  • Influence in Herbicidal Activity : Moran (2003) found that certain substituted N-aryl[1,2,4]triazolo[1,5-a]pyridine-2-sulfonamide compounds, including variations with similar molecular structure, possessed excellent herbicidal activity on a broad spectrum of vegetation at low application rates. This suggests potential agricultural applications (Moran, 2003).

  • Synthesis of Amino Compounds : Martens and Hertog (2010) studied the reaction of potassium amide with N-oxides of various bromopyridine and fluoropyridine compounds, including structures related to N-(5-Bromo-3-methyl-2-pyridinyl)-N-(4-fluorophenyl)amine. They focused on the mechanisms forming amino compounds, relevant in chemical synthesis (Martens & Hertog, 2010).

  • Antitumor and Antibacterial Activity : Gichumbi et al. (2017) explored the antitumor and antibacterial activities of half-sandwich Ruthenium(II) complexes with ligands, including 4-fluorophenyl and bromophenyl components. The study highlights the potential medicinal applications of such compounds (Gichumbi et al., 2017).

properties

IUPAC Name

5-bromo-N-(4-fluorophenyl)-3-methylpyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10BrFN2/c1-8-6-9(13)7-15-12(8)16-11-4-2-10(14)3-5-11/h2-7H,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYNSPMODSIZJDZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CN=C1NC2=CC=C(C=C2)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10BrFN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-Bromo-3-methyl-2-pyridinyl)-N-(4-fluorophenyl)amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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